molecular formula C6H7BrN2S B13605284 2-(5-Bromothiophen-2-yl)acetimidamide

2-(5-Bromothiophen-2-yl)acetimidamide

Cat. No.: B13605284
M. Wt: 219.10 g/mol
InChI Key: XXMZLYBDMXWEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromothiophen-2-yl)acetimidamide is an organic compound with the molecular formula C6H7BrN2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and an acetimidamide group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)acetimidamide typically involves the bromination of thiophene followed by the introduction of the acetimidamide group. One common method includes:

    Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.

    Formation of Acetimidamide: The 5-bromothiophene is then reacted with acetonitrile and a suitable base, such as sodium hydride, to form the acetimidamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)acetimidamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of 2-(5-substituted-thiophen-2-yl)acetimidamide derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophene derivatives.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)acetimidamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)acetimidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and acetimidamide group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorothiophen-2-yl)acetimidamide
  • 2-(5-Fluorothiophen-2-yl)acetimidamide
  • 2-(5-Iodothiophen-2-yl)acetimidamide

Uniqueness

2-(5-Bromothiophen-2-yl)acetimidamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki coupling. Its electronic properties and reactivity can differ significantly from its chloro, fluoro, and iodo counterparts, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C6H7BrN2S

Molecular Weight

219.10 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)ethanimidamide

InChI

InChI=1S/C6H7BrN2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H3,8,9)

InChI Key

XXMZLYBDMXWEIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CC(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.